1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Description
1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Screening
Researchers have explored the synthesis of novel compounds similar to 1-(1-(2-Phenoxyacetyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, which included derivatives like 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, through diazotization reactions followed by coupling with certain aromatic primary amine derivatives. These compounds were screened for antimicrobial activities, highlighting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Polyfunctional Fused Heterocyclic Compounds
Hassaneen et al. (2003) focused on the synthesis of polyfunctional fused heterocyclic compounds, including those derived from indene‐1,3‐diones. These compounds are of interest in medicinal chemistry, demonstrating the versatility of structures related to pyrrolidine-2,5-dione (Hassaneen et al., 2003).
Synthesis and Characterization for Antimicrobial Properties
Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives, focusing on their antimicrobial properties. These derivatives were characterized using various techniques, including 2D-NMR, and were tested against bacterial and fungal species, demonstrating moderate antimicrobial activities (Fondjo et al., 2021).
Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones
Bandyopadhyay et al. (2012) developed a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using iodine catalysis under microwave irradiation. This study illustrates the development of efficient synthetic methods for compounds related to pyrrolidine-2,5-dione (Bandyopadhyay et al., 2012).
Inhibition of Acetylcholinesterase
Correa-Basurto et al. (2006) synthesized two arylderivatives of pyrrolidine-2,5-dione and evaluated their inhibitory effects on acetylcholinesterase (AChE) activity, highlighting their potential as leads for anti-Alzheimer disease drugs (Correa-Basurto et al., 2006).
Antioxidant Activity
Boobalan et al. (2014) conducted a detailed study on a Mannich base derivative of pyrrolidine-2,5-dione, examining its antioxidant activity through vibrational analysis and computational methods (Boobalan et al., 2014).
Properties
IUPAC Name |
1-[1-(2-phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-6-7-14(19)17(13)11-8-16(9-11)15(20)10-21-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVZOTYWNPXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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